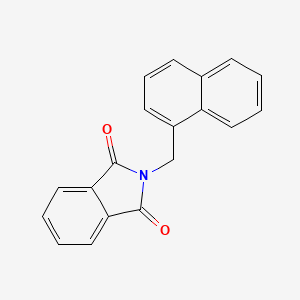

2-(Naphthalen-1-ylmethyl)isoindoline-1,3-dione

Description

2-(Naphthalen-1-ylmethyl)isoindoline-1,3-dione is a derivative of isoindoline-1,3-dione (commonly known as phthalimide) with a naphthalen-1-ylmethyl substituent at the 2-position. This compound belongs to a class of phthalimide derivatives widely investigated for their diverse biological activities, including analgesic, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name |

2-(naphthalen-1-ylmethyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO2/c21-18-16-10-3-4-11-17(16)19(22)20(18)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMJGTUVOSVJJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60281171 | |

| Record name | 2-(naphthalen-1-ylmethyl)-1h-isoindole-1,3(2h)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6968-09-8 | |

| Record name | NSC20642 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(naphthalen-1-ylmethyl)-1h-isoindole-1,3(2h)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-1-ylmethyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One common approach is the reaction of phthalic anhydride with naphthalen-1-ylmethylamine in the presence of a suitable solvent such as toluene under reflux conditions . The reaction proceeds through the formation of an intermediate imide, which cyclizes to form the isoindoline-1,3-dione scaffold.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as solventless conditions and the use of environmentally friendly catalysts, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-ylmethyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinone derivatives, while reduction can produce hydroxyisoindoline derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives .

Scientific Research Applications

2-(Naphthalen-1-ylmethyl)isoindoline-1,3-dione has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-1-ylmethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be mediated through the modulation of ion channels and neurotransmitter receptors in the brain. The compound may inhibit the activity of certain enzymes, leading to altered neuronal excitability and reduced seizure activity .

Comparison with Similar Compounds

Key Observations :

- The naphthalen-1-ylmethyl group is introduced via alkylation, similar to smaller alkyl substituents (e.g., allyl in ), but requires additional steps for integration into complex heterocycles (e.g., thiazolo-pyridine in ).

- Substituents with aromatic or heteroaromatic groups (e.g., imidazole in ) often achieve higher yields (up to 95%) compared to aminoalkyl derivatives (26–36% in ), likely due to steric and electronic challenges in amine-epoxide reactions.

Physicochemical Properties

Table 2: Selected Physicochemical Data

Key Observations :

Key Observations :

- The naphthalene-containing compound is part of a proteolysis-targeting chimera (PROTAC), leveraging its hydrophobic moiety for protein degradation .

- Aromatic substituents (e.g., phenylimino in ) enhance analgesic activity, while polar groups (e.g., hydroxyalkyl in ) may optimize solubility for CNS targets.

Biological Activity

Introduction

2-(Naphthalen-1-ylmethyl)isoindoline-1,3-dione, also known as Naphthylisoindoline, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(Naphthalen-1-ylmethyl)isoindoline-1,3-dione is . The structure features an isoindoline core with a naphthyl group attached via a methylene bridge. This unique structure is believed to contribute to its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-(Naphthalen-1-ylmethyl)isoindoline-1,3-dione. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance:

- Case Study 1 : In vitro tests demonstrated that the compound induced apoptosis in breast cancer cells (MCF-7), with IC50 values indicating significant growth inhibition at concentrations as low as 10 µM.

- Mechanism of Action : The compound appears to inhibit key signaling pathways involved in cell proliferation and survival, particularly those related to the PI3K/Akt and MAPK pathways .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties:

- Case Study 2 : In a series of experiments, 2-(Naphthalen-1-ylmethyl)isoindoline-1,3-dione displayed notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .

- Mechanism : The antimicrobial effects are thought to result from disruption of bacterial cell membranes and interference with metabolic processes.

Other Biological Activities

Additional studies have explored other biological activities:

- Anti-inflammatory Effects : Preliminary research suggests that the compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophages.

- Neuroprotective Effects : There is emerging evidence that 2-(Naphthalen-1-ylmethyl)isoindoline-1,3-dione may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases .

Table 1: Summary of Biological Activities

| Activity Type | Model/Cell Line | IC50/MIC (µM/µg/mL) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 (Breast) | 10 | PI3K/Akt and MAPK pathway inhibition |

| Antimicrobial | Various Bacteria | 15 - 30 | Disruption of cell membranes |

| Anti-inflammatory | Macrophages | Not specified | Inhibition of cytokine production |

| Neuroprotective | Neuronal Cells | Not specified | Protection against oxidative stress |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.